REACTION_CXSMILES
|
[CH2:1]([C:3]([C:7]1[C:12]2[N:13]([CH3:17])[C:14](=[O:16])[NH:15][C:11]=2[CH:10]=[CH:9][CH:8]=1)(O)[CH2:4][CH3:5])[CH3:2].Cl>C(O)C.[Pd]>[CH2:1]([CH:3]([C:7]1[C:12]2[N:13]([CH3:17])[C:14](=[O:16])[NH:15][C:11]=2[CH:10]=[CH:9][CH:8]=1)[CH2:4][CH3:5])[CH3:2]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with aqueous potassium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give pale yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was used in the next reaction without further purification
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen
|
Type
|
STIRRING
|
Details
|
stirred under 5 atoms hydrogen for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethanol/diethylether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)C1=CC=CC2=C1N(C(N2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |